3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound characterized by its multiple functional groups and structural features. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Similar pyrazole-bearing compounds have shown to affect the pathways related to antileishmanial and antimalarial activities .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core isoxazole and pyrazole rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction of hydroxylamine with a suitable diketone precursor. The pyrazole ring can be formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The pyrazole and isoxazole rings can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are typically employed.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Reduced pyrazole or isoxazole derivatives.
Substitution: : Substituted sulfonamides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery and development.
Medicine
The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory drug, or in the treatment of certain diseases. Its sulfonamide group is particularly relevant in the design of antibiotics.
Industry
In the materials industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxamide
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide
3,5-Dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
3,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is unique due to its combination of isoxazole and pyrazole rings, as well as the presence of the sulfonamide group. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-9-14(10(2)23-19-9)24(21,22)18-7-12-13(16-5-4-15-12)11-6-17-20(3)8-11/h4-6,8,18H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDPHLPDBHRESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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